A66

Description

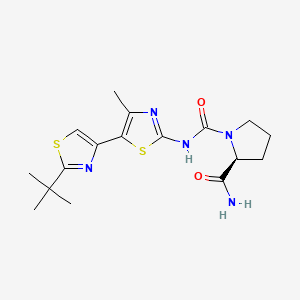

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPXWEPKNBHKAX-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CSC(=N3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CSC(=N3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655299 | |

| Record name | (2S)-N~1~-(2-tert-Butyl-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166227-08-2 | |

| Record name | (2S)-N~1~-(2-tert-Butyl-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

This technical guide provides a detailed protocol for the synthesis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, a compound of interest for researchers and scientists in the field of drug development. The synthesis involves a multi-step process, including the preparation of key intermediates and a final coupling reaction.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₇H₂₃N₅O₂S₂ |

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | (2S)-N¹-[2-(tert-butyl)-4'-methyl-4,5'-bithiazol-2'-yl]pyrrolidine-1,2-dicarboxamide |

| PubChem CID | 42636535 |

| CAS Number | Not readily available |

Synthesis Pathway Overview

The synthesis of the target compound can be conceptually broken down into three main stages:

-

Synthesis of the Bithiazole Core: Preparation of the key intermediate, 2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine.

-

Preparation of the Pyrrolidine Moiety: Synthesis of an appropriately functionalized (S)-pyrrolidine-1,2-dicarboxamide derivative.

-

Coupling and Final Product Formation: Amidation reaction to couple the bithiazole and pyrrolidine moieties to yield the final product.

Caption: General overview of the synthetic strategy.

Experimental Protocols

The following protocols are based on general procedures for the synthesis of similar compounds found in the patent literature.

Protocol 1: Synthesis of 2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine (Intermediate 1)

The synthesis of this intermediate is a multi-step process that involves the sequential formation of the two thiazole rings.

Step 1.1: Synthesis of 2-(tert-butyl)thiazole-4-carbaldehyde A detailed procedure for this specific intermediate is not readily available in the public domain. However, a plausible route involves the Hantzsch thiazole synthesis from pivalamide (to form the thioamide in situ) and 3-chloro-2-oxopropanal, followed by appropriate functional group manipulations.

Step 1.2: Synthesis of 2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine This step likely involves the condensation of the thiazole aldehyde from the previous step with an appropriate precursor to form the second thiazole ring, followed by the introduction of the amine group.

Protocol 2: Synthesis of (S)-tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate (Intermediate 2)

Materials:

-

(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Ammonia (0.5 M in 1,4-dioxane)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (1.0 eq) in DCM, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the ammonia solution (2.0 eq) and continue stirring at room temperature overnight.

-

Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 3: Synthesis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

Step 3.1: Boc Deprotection of Intermediate 2 Materials:

-

(S)-tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate (Intermediate 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve Intermediate 2 in DCM.

-

Add TFA (10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove excess TFA and DCM to obtain the crude (S)-pyrrolidine-2-carboxamide as its TFA salt.

Step 3.2: Coupling Reaction Materials:

-

2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine (Intermediate 1)

-

1,1'-Carbonyldiimidazole (CDI)

-

(S)-pyrrolidine-2-carboxamide TFA salt

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of Intermediate 1 (1.0 eq) in DMF, add CDI (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

In a separate flask, dissolve the (S)-pyrrolidine-2-carboxamide TFA salt in DMF and add TEA (3.0 eq).

-

Add the solution from step 3 to the reaction mixture from step 2.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final compound.

Data Summary

The following table summarizes typical expected data for the synthesis. Actual results may vary.

| Step | Product | Starting Material | Yield (%) | Purity (%) | Analytical Method |

| 2 | (S)-tert-butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate | (S)-1-(Boc)pyrrolidine-2-carboxylic acid | 85-95 | >95 | LC-MS, ¹H NMR |

| 3.1 | (S)-pyrrolidine-2-carboxamide TFA salt | Intermediate 2 | quant. | - | Used directly |

| 3.2 | (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide | Intermediates 1 & (S)-pyrrolidine-2-carboxamide | 50-70 | >98 | LC-MS, ¹H NMR, HPLC |

Experimental Workflow Diagram

Caption: Detailed workflow for the synthesis of the final product.

This guide provides a comprehensive overview and detailed protocols for the synthesis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide. Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions and available starting materials. Standard laboratory safety precautions should be followed at all times.

(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide chemical properties

For Immediate Release

An In-depth Technical Guide on (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (A66)

This whitepaper provides a comprehensive technical overview of the chemical properties and biological activities of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, a compound also known as this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide has been identified as a potent and highly selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K).[1][2][3][4] This specificity for the p110α isoform, including common oncogenic mutants, makes it a significant tool for cancer research and a potential candidate for therapeutic development.

Core Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a research tool or therapeutic agent. The key chemical identifiers and properties of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide are summarized below.

| Property | Value | Source |

| Compound Name | (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide | N/A |

| Synonym | This compound | [1][2][3][4][5] |

| CAS Number | 1166227-08-2 | [1][2][3][4][5] |

| Molecular Formula | C17H23N5O2S2 | [1][4][5] |

| Molecular Weight | 393.53 g/mol | [1][4][5] |

| Appearance | White to beige powder | [4] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | DMSO: ≥20 mg/mL | [4] |

Biological Activity: A Potent and Selective PI3Kα Inhibitor

The primary mechanism of action for this compound is the potent and selective inhibition of the p110α isoform of PI3K. This has been demonstrated through in vitro enzymatic assays against both wild-type and oncogenic mutant forms of the enzyme.

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against various PI3K isoforms.

| Target | IC50 (nM) |

| p110α (wild-type) | 32 |

| p110α (E545K mutant) | 30 |

| p110α (H1047R mutant) | 43 |

| p110γ | 3480 |

Data sourced from MedchemExpress product datasheet.[1]

The data clearly indicates that this compound is significantly more potent against the p110α isoform compared to the p110γ isoform, demonstrating its high selectivity.

In Vivo Pharmacokinetics

Pharmacokinetic studies in CD-1 mice have provided insights into the in vivo behavior of this compound following intraperitoneal administration.

| Parameter | Value |

| Dose | 10 mg/kg (intraperitoneal) |

| Half-life (t½) | 0.42 h |

| Maximum Plasma Concentration (Cmax) | 8247 nM |

| Area Under the Curve (AUC0-inf) | 6809 nM·h |

Data sourced from MedchemExpress product datasheet.[1]

Despite a short half-life, the high maximum plasma concentration suggests that this compound can achieve biologically relevant concentrations in vivo.

Signaling Pathway Inhibition

This compound exerts its biological effects by inhibiting the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the activity of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of a compound against a specific kinase.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

-

Reagent Preparation : Prepare serial dilutions of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide in a suitable solvent (e.g., DMSO). Prepare a reaction buffer containing the purified PI3K enzyme (e.g., p110α) and its lipid substrate (e.g., PIP2).

-

Incubation : Add the diluted compound to the enzyme solution and incubate for a predetermined period to allow for binding.

-

Reaction Initiation : Initiate the kinase reaction by adding ATP.

-

Reaction Termination : Stop the reaction after a specified time.

-

Detection : Quantify the product of the kinase reaction. This can be done using various methods, such as luminescence-based assays that measure the amount of ADP produced.

-

Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Akt Phosphorylation

This protocol describes the detection of changes in protein phosphorylation in cells treated with the inhibitor.

-

Cell Culture and Treatment : Culture a relevant cancer cell line (e.g., SK-OV-3) to approximately 80% confluency. Treat the cells with varying concentrations of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide for a specified duration.

-

Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

-

Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities to determine the ratio of p-Akt to total Akt, which indicates the extent of pathway inhibition.

In Vivo Xenograft Tumor Growth Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compound in an animal model.

-

Animal Model : Implant a suitable cancer cell line (e.g., SK-OV-3) subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization : Allow the tumors to reach a palpable size. Randomize the animals into treatment and control groups.

-

Dosing : Administer (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. Administer a vehicle control to the control group.

-

Tumor Measurement : Measure the tumor dimensions regularly (e.g., twice weekly) using calipers and calculate the tumor volume.

-

Pharmacodynamic Analysis : At the end of the study, or at specified time points, collect tumor and plasma samples to assess compound levels and target modulation (e.g., p-Akt levels by Western blot or immunohistochemistry).[1]

-

Data Analysis : Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.

This technical guide provides a summary of the currently available information on (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (this compound). Its potent and selective inhibition of PI3Kα makes it a valuable tool for further research into the PI3K signaling pathway and its role in cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound = 98 HPLC 1166227-08-2 [sigmaaldrich.com]

- 5. (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide | C17H23N5O2S2 | CID 42636535 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Biological Profile of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (A66)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, a compound also identified as A66. This molecule is a potent and highly selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). While specific, publicly available experimental spectroscopic data such as NMR, Mass Spectrometry, IR, and UV-Vis are limited, this document consolidates the known biological context, including its mechanism of action and a detailed representation of the relevant signaling pathway. Furthermore, a generalized synthetic approach is proposed based on established methods for the synthesis of related bithiazole derivatives.

Introduction

(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (this compound) has emerged as a critical tool for researchers studying the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers. Its high selectivity for the p110α isoform allows for the specific interrogation of this subunit's role in normal physiology and pathophysiology. This guide aims to provide a centralized resource of the available information on this compound to aid in its study and potential therapeutic development.

Physicochemical Properties

A summary of the basic physicochemical properties for (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C17H23N5O2S2 | PubChem CID: 42636535[1] |

| Molecular Weight | 393.5 g/mol | PubChem CID: 42636535[1] |

| CAS Number | 1166227-08-2 | Apollo Scientific[2] |

| Common Name | This compound | Selleck Chemicals[3] |

Spectroscopic Data

Despite extensive searches of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, MS, IR, UV-Vis) for (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide are not publicly available. The primary research article characterizing this compound by Jamieson et al. (2011) in the Biochemical Journal does not provide this information in the main text or accessible supplementary materials.[4][5] Researchers requiring this data are advised to contact the original authors or perform their own analytical characterization.

Experimental Protocols

Hypothetical Synthesis Workflow

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on general methods for the synthesis of bithiazole derivatives, a plausible synthetic route can be proposed. The following workflow is a hypothetical representation and would require optimization.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathway

Mechanism of Action

This compound is a potent and selective inhibitor of the p110α catalytic subunit of PI3K, with an IC50 of 32 nM.[3][6] It exhibits over 100-fold selectivity for p110α over other class I PI3K isoforms.[3] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K/Akt/mTOR signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. The central role of this compound's target, p110α, is depicted in the following diagram.

Caption: this compound inhibits the p110α subunit of PI3K.

Conclusion

References

- 1. (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide | C17H23N5O2S2 | CID 42636535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1166227-08-2 Cas No. | (S)-N1-(2-(Tert-Butyl)-4'-Methyl-[4,5'-Bithiazol]-2'-Yl)Pyrrolidine-1,2-Dicarboxamide | Apollo [store.apolloscientific.co.uk]

- 3. selleckchem.com [selleckchem.com]

- 4. A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A drug targeting only p110α can block phosphoinositide 3-kinase signalling and tumour growth in certain cell types. | Sigma-Aldrich [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

In Silico Modeling of Pyrrolidine-Dicarboxamide Compounds: A Technical Guide

October 28, 2025

This technical guide provides an in-depth overview of the in silico modeling of pyrrolidine-dicarboxamide compounds, a class of molecules with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the computational methodologies, experimental validation, and underlying biological pathways associated with these compounds.

Introduction to Pyrrolidine-Dicarboxamides

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of dicarboxamide functionalities provides a versatile platform for creating molecules with diverse pharmacodynamic and pharmacokinetic properties. These compounds have been investigated as inhibitors of various enzymes, including Dipeptidyl Peptidase-IV (DPP-IV), Lysine-Specific Demethylase 1 (LSD1), Factor Xa, and Enoyl-Acyl Carrier Protein Reductase (InhA), highlighting their potential in treating a range of diseases from type 2 diabetes to cancer and infectious diseases.

In silico modeling plays a pivotal role in the rational design and optimization of pyrrolidine-dicarboxamide derivatives. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore mapping, and molecular dynamics simulations provide invaluable insights into the molecular interactions governing their biological activity. This guide will delve into these methods, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

In Silico Modeling Methodologies

A variety of computational approaches are employed to elucidate the structure-activity relationships of pyrrolidine-dicarboxamide compounds and to guide the design of novel, potent, and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are fundamental in identifying the physicochemical properties that influence the biological activity of a series of compounds. For pyrrolidine derivatives, both 2D and 3D-QSAR models have been successfully developed.

-

2D-QSAR: These models correlate biological activity with 2D descriptors such as electronic effects, hydrophobicity, and steric properties of substituents on the pyrrolidine ring and its appendages. For a series of 248 pyrrolidine amide derivatives as DPP-IV inhibitors, a 2D-QSAR model was developed with a squared correlation coefficient (R²) of 0.867 for the training set and 0.666 for the test set, indicating a robust and reliable model.[1] This study highlighted the importance of electronic effects of the substituents on the pyrrolidine and carbon rings for inhibitory activity.[1]

-

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional understanding of structure-activity relationships. For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, CoMFA and CoMSIA models with good predictive capabilities were established.[2][3] The CoMFA model yielded a q² of 0.783 and an r² of 0.944, while the CoMSIA model produced a q² of 0.728 and an r² of 0.982.[2][3] The contour maps generated from these models provide theoretical guidance for designing new inhibitors with enhanced activity.[2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding modes and energies. This technique is crucial for understanding the interactions between pyrrolidine-dicarboxamide inhibitors and their target enzymes.

For instance, docking studies of pyrrolidine derivatives as DPP-IV inhibitors have been performed using the crystal structure of the enzyme (PDB Code: 6B1E).[4] These studies help in determining the binding mode and drug-likeness profile of the compounds.[4] Similarly, docking of thieno[3,2-b]pyrrole-5-carboxamide derivatives into the active site of LSD1 has been used to explore their binding interaction modes.[2][3]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A five-point pharmacophore model (AAADH_1) was generated for a series of 96 pyrrolidine derivatives as DPP-IV inhibitors, with IC50 values ranging from 1.8 to 13000 nM.[4] This model can be used for virtual screening to identify novel and potent DPP-IV inhibitors.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the exploration of conformational changes over time. MD simulations have been used to further investigate the binding modes of newly designed thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, providing valuable guidance for the design of new drug candidates.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on pyrrolidine-dicarboxamide and related compounds.

| Target Enzyme | Compound Class | Inhibitory Concentration (IC50) | Reference |

| DPP-IV | Pyrrolidine derivatives | Ranging from 1.8 to 13000 nM | [4] |

| Factor Xa | Pyrrolidine-1,2-dicarboxamides | Initial hit: 18 nM; Optimized: 0.38 nM | [5] |

| InhA | Pyrrolidine carboxamides | p37: 4.47 μM | [6] |

| LSD1 | Thieno[3,2-b]pyrrole-5-carboxamide | pIC50 values ranging from 4.046 to 8.174 | [2] |

| QSAR Model | Target Enzyme | q² | r² (training set) | r_pred² (test set) | Reference |

| 3D-QSAR (CoMFA) | LSD1 | 0.783 | 0.944 | 0.851 | [2][3] |

| 3D-QSAR (CoMSIA) | LSD1 | 0.728 | 0.982 | 0.814 | [2][3] |

| 2D-QSAR | DPP-IV | 0.669 (tenfold cross-validation) | 0.867 | 0.666 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of in silico findings.

General Synthesis of Pyrrolidine-Dicarboxamide Derivatives

While specific synthetic routes vary depending on the desired substitutions, a general approach often involves the coupling of a pyrrolidine-2-carboxylic acid derivative with an appropriate amine, followed by a second coupling reaction at the pyrrolidine nitrogen. The use of coupling agents such as HBTU/DIEA or the oxalyl chloride method are common.[6]

Enzyme Inhibition Assays

A common method for determining DPP-IV inhibitory activity is a fluorescence-based assay. The enzyme activity is measured by the cleavage of a fluorogenic substrate, such as Gly-Pro-AMC. The assay is typically performed in a 96-well plate format. The reaction mixture contains the DPP-IV enzyme, the test compound at various concentrations, and the substrate in a suitable buffer. The fluorescence intensity is measured over time, and the IC50 value is calculated from the dose-response curve.

LSD1 activity can be measured using a horseradish peroxidase (HRP)-coupled assay.[7] In this assay, the hydrogen peroxide produced during the demethylation reaction is used by HRP to oxidize a substrate, resulting in a detectable signal (e.g., colorimetric or fluorescent). The assay is performed by incubating the LSD1 enzyme with a di-methylated histone H3K4 substrate in the presence of the inhibitor.[8] The signal is then measured, and the IC50 is determined.

Caption: Workflow for a typical LSD1 enzyme inhibition assay.

Factor Xa activity is commonly measured using a chromogenic assay. The assay involves incubating Factor Xa with the test inhibitor. A chromogenic substrate for Factor Xa is then added, and the cleavage of this substrate releases a colored product that can be measured spectrophotometrically. The rate of color development is inversely proportional to the inhibitory activity of the compound.

The inhibitory activity against InhA can be determined by monitoring the oxidation of NADH at 340 nm. The assay mixture typically contains the InhA enzyme, NADH, and the test compound. The reaction is initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA. The decrease in absorbance due to NADH oxidation is measured, and the IC50 value is calculated.

Signaling Pathways and Biological Context

Understanding the biological pathways in which the target enzymes are involved is crucial for appreciating the therapeutic potential of pyrrolidine-dicarboxamide inhibitors.

DPP-IV and Glucose Homeostasis

DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[9] By inhibiting DPP-4, pyrrolidine-dicarboxamide compounds can increase the levels of active GLP-1, leading to enhanced insulin secretion and improved glucose control in type 2 diabetes.[10][11]

Caption: Role of DPP-IV in glucose homeostasis and its inhibition.

LSD1 in Cancer Biology

LSD1 is a histone demethylase that is overexpressed in various cancers and plays a crucial role in tumorigenesis by regulating gene expression.[12] It can act as both a transcriptional repressor and activator depending on the protein complex it is associated with.[12] Inhibition of LSD1 by pyrrolidine-dicarboxamide derivatives can lead to the re-expression of tumor suppressor genes and inhibit cancer cell proliferation, making it a promising target for cancer therapy.[12] LSD1 has been shown to regulate pathways such as the Notch and PI3K/Akt/mTOR pathways.[13][14]

Caption: Simplified overview of LSD1's role in cancer.

Factor Xa in the Coagulation Cascade

Factor Xa is a serine protease that occupies a central position in the blood coagulation cascade, catalyzing the conversion of prothrombin to thrombin.[2][4] Thrombin then converts fibrinogen to fibrin, leading to the formation of a blood clot.[15] Pyrrolidine-dicarboxamide inhibitors of Factor Xa are being developed as anticoagulants for the prevention and treatment of thromboembolic disorders.[5]

Caption: The central role of Factor Xa in the coagulation cascade.

InhA in Mycolic Acid Biosynthesis

InhA is an enoyl-acyl carrier protein reductase that is a key enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[1][16] This pathway is essential for the synthesis of mycolic acids, which are major components of the mycobacterial cell wall.[1][6] Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death. Pyrrolidine carboxamides have been identified as a novel class of InhA inhibitors with potential as anti-tuberculosis agents.[6]

Caption: The role of InhA in the mycobacterial cell wall synthesis.

Conclusion

The in silico modeling of pyrrolidine-dicarboxamide compounds has proven to be a powerful strategy for the discovery and development of novel therapeutic agents. The integration of computational techniques with experimental validation provides a robust framework for understanding the complex interplay between chemical structure and biological activity. This guide has summarized the key computational methodologies, presented relevant quantitative data, outlined essential experimental protocols, and visualized the biological context of the target enzymes. As computational power and methodologies continue to advance, the role of in silico modeling in designing the next generation of pyrrolidine-dicarboxamide-based drugs will undoubtedly expand, paving the way for new and improved treatments for a wide range of diseases.

References

- 1. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor X - Wikipedia [en.wikipedia.org]

- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 10. Diabetes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Type 2 diabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]

- 12. news-medical.net [news-medical.net]

- 13. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. teachmephysiology.com [teachmephysiology.com]

- 16. benthamdirect.com [benthamdirect.com]

In-Depth Technical Guide: (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

CAS Number: 1166227-08-2[1]

Introduction

This technical guide provides a comprehensive overview of the compound (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, a molecule of significant interest in the field of drug discovery and development. This compound is recognized as a potent inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key enzyme in the regulation of immune responses, and its aberrant activity has been implicated in the pathogenesis of certain cancers, particularly B-cell lymphomas, as well as some autoimmune disorders.[2] This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on its mechanism of action, relevant signaling pathways, and available experimental data and protocols.

Mechanism of Action and Biological Target: MALT1 Paracaspase

The primary biological target of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide is the MALT1 protein. MALT1 is a unique paracaspase, a type of cysteine protease, that plays a critical role in T-cell and B-cell signaling.[3] It is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for the activation of the nuclear factor-kappa B (NF-κB) signaling pathway downstream of antigen receptor stimulation.[4]

The proteolytic activity of MALT1 is crucial for its function. Upon activation, MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 (TNFAIP3) and RELB.[5] This cleavage activity amplifies and sustains NF-κB signaling, which is vital for the proliferation and survival of certain immune cells. In pathological contexts, such as in Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), MALT1 is constitutively active, leading to chronic NF-κB activation and tumor cell survival.[3] By inhibiting the protease function of MALT1, (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide can block these pro-survival signals, making it a promising therapeutic agent for these malignancies.

Signaling Pathways

The inhibitory action of this compound directly impacts key signaling pathways crucial for lymphocyte activation and oncogenesis.

B-Cell Receptor (BCR) and NF-κB Signaling

The B-cell receptor (BCR) signaling pathway is fundamental for B-cell development, activation, and differentiation.[6][7] Antigen binding to the BCR initiates a signaling cascade that leads to the formation of the CBM complex and subsequent activation of MALT1. MALT1, as part of this complex, is essential for relaying the signal to the IκB kinase (IKK) complex, which in turn leads to the activation of NF-κB.[8] NF-κB is a transcription factor that, upon activation, translocates to the nucleus and promotes the expression of genes involved in cell survival, proliferation, and inflammation.[9] The inhibition of MALT1 by the title compound disrupts this critical link between BCR signaling and NF-κB activation.

Diagram 1: B-Cell Receptor and NF-κB Signaling Pathway

Caption: Inhibition of MALT1 disrupts the BCR-to-NF-κB signaling cascade.

Quantitative Data

| Compound | Assay | Cell Line | Potency (GI50) | Reference |

| MI-2 | Growth Inhibition | HBL-1 | 0.2 µM | [10] |

| MI-2 | Growth Inhibition | TMD8 | 0.5 µM | [10] |

| MI-2 | Growth Inhibition | OCI-Ly3 | 0.4 µM | [10] |

| MI-2 | Growth Inhibition | OCI-Ly10 | 0.4 µM | [10] |

Table 1: Growth inhibition data for the MALT1 inhibitor MI-2 in various ABC-DLBCL cell lines.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of MALT1 inhibitors are crucial for advancing research in this area.

Synthesis of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

A specific, detailed experimental protocol for the synthesis of this exact molecule is not publicly available. However, based on its structure, a plausible synthetic route would involve the coupling of two key intermediates: 2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine and (S)-pyrrolidine-1,2-dicarboxylic acid.

Proposed Synthetic Workflow:

Diagram 2: Proposed Synthetic Workflow

Caption: A potential synthetic route to the target MALT1 inhibitor.

Step 1: Synthesis of 2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-amine

This intermediate can be synthesized via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) between a suitable 2-amino-4-methyl-5-organometallic thiazole derivative and 2-tert-butyl-4-halothiazole.

Step 2: Amide Coupling

The final compound can be obtained through an amide bond formation between the synthesized bithiazole amine intermediate and the carboxylic acid group of (S)-pyrrolidine-1,2-dicarboxylic acid. This reaction is typically facilitated by standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine in an appropriate aprotic solvent (e.g., DMF or DCM).

MALT1 Protease Activity Assay

A common method to assess the inhibitory activity of compounds against MALT1 is a fluorogenic cleavage assay.[3][10]

Principle: This assay utilizes a synthetic peptide substrate containing a MALT1 cleavage sequence (e.g., Ac-LRSR-AMC) linked to a fluorophore (AMC, 7-amino-4-methylcoumarin). In its uncleaved state, the fluorescence is quenched. Upon cleavage by active MALT1, the fluorophore is released, resulting in a measurable increase in fluorescence.

Protocol Outline:

-

Enzyme Preparation: A recombinant, constitutively active form of MALT1, such as a leucine zipper-dimerized MALT1 (LZ-MALT1), is used.[3]

-

Inhibitor Incubation: The MALT1 enzyme is pre-incubated with varying concentrations of the test compound (e.g., (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide) for a defined period to allow for binding.

-

Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The increase in fluorescence over time is monitored using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[10]

-

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram 3: MALT1 Inhibition Assay Workflow

Caption: Workflow for determining the inhibitory potency of a compound against MALT1.

Conclusion

(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide is a promising MALT1 inhibitor with the potential for therapeutic application in the treatment of certain B-cell malignancies and autoimmune diseases. Its mechanism of action, centered on the disruption of the MALT1-mediated NF-κB signaling pathway, provides a strong rationale for its further investigation. While specific quantitative data for this compound remains to be published, the available information on related MALT1 inhibitors suggests that it is likely to be a potent and selective molecule. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this and similar compounds, facilitating further research and development in this important area of medicinal chemistry.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. B-cell receptor - Wikipedia [en.wikipedia.org]

- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Cell nucleus - Wikipedia [en.wikipedia.org]

- 10. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 11. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide in DMSO

Introduction to Solubility in Drug Discovery

Solubility is a critical physicochemical property of a drug candidate that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in the early stages of drug discovery for compound storage and high-throughput screening (HTS) due to its ability to dissolve a broad range of both polar and nonpolar compounds.[1][2] However, poor solubility in DMSO can be an early indicator of potential downstream challenges, including issues with formulation and bioavailability.[1][3] Therefore, accurate determination of a compound's solubility in DMSO is a fundamental step in its preclinical evaluation.

Physicochemical Properties of the Compound

A summary of the known identifiers for (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide is presented below.

| Property | Value |

| IUPAC Name | (2S)-N1-[2-(tert-butyl)-4'-methyl-2',4-bithiazol-5-yl]pyrrolidine-1,2-dicarboxamide |

| CAS Number | 1166227-08-2 |

| Molecular Formula | C17H23N5O2S2 |

| Molecular Weight | 409.53 g/mol |

Quantitative Solubility Data

As previously stated, specific experimental solubility data for this compound in DMSO is not publicly available. The following table illustrates how such data would be presented upon experimental determination, using hypothetical values for demonstration.

| Solubility Type | Method | Temperature (°C) | Solubility (mM) | Solubility (mg/mL) |

| Kinetic | Nephelometry | 25 | > 20 | > 8.19 |

| Thermodynamic | Shake-Flask | 25 | 15 | 6.14 |

Experimental Protocols for Solubility Determination

Two primary types of solubility are assessed in drug discovery: kinetic and thermodynamic. Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration DMSO stock into an aqueous buffer, relevant for HTS.[4][5] Thermodynamic solubility is the true equilibrium solubility of a solid compound in a solvent.[6]

This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock solution into an aqueous buffer. The precipitation is detected by light scattering.

Materials and Equipment:

-

(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Automated liquid handler

-

Plate reader with nephelometry capabilities

-

Plate shaker

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[7][8]

-

Measurement: Measure the light scattering in each well using a nephelometer.[7]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only control.

This method is considered the "gold standard" for determining equilibrium solubility.

Materials and Equipment:

-

(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (solid form)

-

Anhydrous DMSO

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of DMSO (e.g., 1 mL). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). The samples are typically shaken for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with DMSO to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Solubility Calculation: The thermodynamic solubility is the concentration of the compound in the undiluted supernatant, calculated from the HPLC data.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Kinetic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. m.youtube.com [m.youtube.com]

- 6. Solubility assays. [bio-protocol.org]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Measurements of kinetic solubility [bio-protocol.org]

A Technical Guide to the Discovery and Synthesis of Novel Pyrrolidine-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its unique three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing potent and selective inhibitors of various biological targets.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel pyrrolidine-based inhibitors, with a focus on key therapeutic targets, experimental protocols, and quantitative structure-activity relationship (SAR) data.

Core Concepts in Pyrrolidine-Based Inhibitor Design

The versatility of the pyrrolidine ring lies in its stereochemical complexity and its ability to serve as a scaffold for diverse chemical functionalities.[1] The synthesis of enantiomerically pure pyrrolidine derivatives is crucial, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.[1] Common synthetic strategies for constructing the pyrrolidine core include [3+2] cycloaddition reactions of azomethine ylides with alkenes, as well as modifications of readily available chiral precursors like L-proline and 4-hydroxy-L-proline.[2]

Featured Targets and Inhibitors

This guide focuses on several key classes of enzymes and receptors for which pyrrolidine-based inhibitors have shown significant promise.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones.[3][4] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[3] Cyanopyrrolidines, such as Vildagliptin and Saxagliptin, are a prominent class of DPP-IV inhibitors.[3]

Table 1: In Vitro Activity of Representative Pyrrolidine-Based DPP-IV Inhibitors

| Compound | Target | IC50 (µM) | Assay Condition | Reference |

| Vildagliptin | DPP-IV | - | - | [3] |

| Saxagliptin | DPP-IV | - | - | [3] |

| Compound 23d | DPP-IV | 11.32 ± 1.59 | In vitro antidiabetic effects | [5] |

CXCR4 Antagonists

The chemokine receptor CXCR4 and its ligand CXCL12 are key players in cancer progression, promoting tumor growth, angiogenesis, and metastasis.[6] Antagonizing the CXCL12/CXCR4 signaling pathway is a promising strategy for cancer therapy.

Table 2: In Vitro Activity of a Pyrrolidine-Based CXCR4 Antagonist

| Compound | Target | IC50 (nM) | Assay | Reference |

| Compound 46 | CXCR4 | 79 | Competitive displacement of 12G5 antibody | [7] |

| Compound 46 | CXCL12-induced Ca2+ flux | 0.25 | Cytosolic calcium flux | [7] |

Neuraminidase Inhibitors

Neuraminidase is a key enzyme for the influenza A virus, and its inhibition can prevent viral replication.[8] Pyrrolidine derivatives have been designed and synthesized as potent neuraminidase inhibitors.[8]

Table 3: In Vitro Activity of Pyrrolidine-Based Neuraminidase Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| 6e | Influenza A Neuraminidase | 1.56 | [8] |

| 9c | Influenza A Neuraminidase | 2.71 | [8] |

| 9e | Influenza A Neuraminidase | 1.89 | [8] |

| 9f | Influenza A Neuraminidase | 2.33 | [8] |

| 10e | Influenza A Neuraminidase | 2.05 | [8] |

| Oseltamivir (control) | Influenza A Neuraminidase | 1.06 | [8] |

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[9] Dysregulation of HDAC activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[9]

Table 4: In Vitro Activity of a Pyrrolidine-Based HDAC6 Inhibitor

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| BKS-112 | HDAC6 | - | MDA-MB-231 | [10] |

| SAHA (control) | HDACs | 5 | MDA-MB-231 | [10] |

α-Amylase and α-Glucosidase Inhibitors

α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism. Their inhibition can help manage type-2 diabetes.[11]

Table 5: In Vitro Activity of Pyrrolidine-Based α-Amylase and α-Glucosidase Inhibitors

| Compound | Target | IC50 (µg/mL) | Reference |

| 3g | α-Amylase | 26.24 | [11] |

| 3a | α-Amylase | 36.32 | [11] |

| 3g | α-Glucosidase | 18.04 | [11] |

| 3f | α-Glucosidase | 27.51 | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and the systematic workflow of drug discovery is essential for understanding the context and application of these inhibitors.

Experimental Protocols

General Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via [3+2] Cycloaddition

A common and efficient method for the synthesis of the spiro[pyrrolidine-3,3'-oxindole] scaffold is the [3+2] cycloaddition of an azomethine ylide with a methyleneindolinone.[12]

-

In situ generation of the azomethine ylide: An α-amino acid ester (e.g., methyl sarcosinate) is condensed with an isatin derivative in a suitable solvent (e.g., toluene or ethanol) under reflux conditions. This reaction generates the azomethine ylide intermediate.

-

Cycloaddition: The methyleneindolinone, serving as the dipolarophile, is added to the reaction mixture containing the in situ generated azomethine ylide. The mixture is typically stirred at an elevated temperature to facilitate the cycloaddition reaction.

-

Work-up and purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to yield the desired spiro[pyrrolidine-3,3'-oxindole] derivative.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

The inhibitory activity of compounds against DPP-IV can be determined using a fluorometric assay.[6]

-

Reagents and Materials:

-

Assay Procedure:

-

A solution of the DPP-IV enzyme in assay buffer is added to the wells of the microplate.

-

The test compound at various concentrations is then added to the wells. A known DPP-IV inhibitor (e.g., Sitagliptin) can be used as a positive control.[6]

-

The plate is incubated at 37°C for a short period (e.g., 10-15 minutes).

-

The reaction is initiated by adding the DPP-IV substrate, Gly-Pro-AMC, to each well.

-

The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6]

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

-

Data Analysis:

-

The percent inhibition is calculated for each concentration of the test compound.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Histone Deacetylase (HDAC) Inhibition Assay

The inhibitory activity of compounds against HDACs can be assessed using a commercially available fluorometric assay kit.[10]

-

Principle: The assay typically utilizes an acetylated peptide substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorophore.

-

Assay Procedure (General):

-

The HDAC enzyme and the test compound are incubated together in an assay buffer.

-

The acetylated substrate is added to initiate the enzymatic reaction.

-

After a set incubation period, the developer solution is added, which stops the HDAC reaction and initiates the development of the fluorescent signal.

-

The fluorescence is measured on a microplate reader at the appropriate excitation and emission wavelengths.[10]

-

-

Data Analysis: Similar to the DPP-IV assay, the percent inhibition is calculated, and IC50 values are determined from the dose-response curves.

Conclusion

The pyrrolidine scaffold continues to be a rich source of novel and effective inhibitors for a wide range of biological targets. The synthetic versatility of this heterocyclic system, coupled with a deep understanding of the target biology and structure-activity relationships, will undoubtedly lead to the development of new and improved therapeutics. This guide provides a foundational understanding of the key aspects of discovering and synthesizing novel pyrrolidine-based inhibitors, offering valuable insights and practical protocols for researchers in the field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Frontiers | Allyl nonanoate as a novel bile-derived biomarker in metabolic dysfunction-associated steatotic liver disease [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase [escholarship.org]

- 11. skywork.ai [skywork.ai]

- 12. resources.novusbio.com [resources.novusbio.com]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Bithiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bithiazole-containing compounds represent a promising class of heterocyclic molecules with a diverse range of biological activities, including potential applications in oncology and immunology. As research into these compounds intensifies, standardized and robust cell-based assays are crucial for characterizing their cytotoxic effects and elucidating their mechanisms of action. These application notes provide detailed protocols for assessing the cellular effects of bithiazole compounds, focusing on cytotoxicity and the modulation of key signaling pathways.

Data Presentation

The following table summarizes the cytotoxic activity of representative bithiazole compounds against various human cancer cell lines. This data is essential for preliminary assessment and for determining appropriate concentration ranges for further mechanistic studies.

| Compound ID | Cell Line | Assay Type | Endpoint | Value (µM) |

| Bithiazole Derivative A | HepG2 (Liver Cancer) | Cytotoxicity | EC50 | 23.5 - 46.8[1] |

| Bithiazole Derivative B | MCF-7 (Breast Cancer) | Cytotoxicity | EC50 | 6.6 - 59.5[1] |

| Indolo-pyrazole-thiazolidinone 6c | SK-MEL-28 (Melanoma) | MTT Assay | IC50 | 3.46[2] |

| Thiazolidinone Indole Hybrid VIII | HCT-15 (Colon Cancer) | MTT Assay | IC50 | 0.92[2] |

| Pyrazole-arylcinnamide V | HeLa (Cervical Cancer) | MTT Assay | IC50 | 0.4[2] |

Experimental Protocols

Two key experimental protocols are provided below. The first is a general cell viability assay to determine the cytotoxic potential of bithiazole compounds. The second is a more specific luciferase reporter assay designed to investigate the modulation of the NF-κB signaling pathway, a pathway implicated in cancer and inflammation.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

-

Bithiazole compounds of interest

-

Human cancer cell line (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the bithiazole compounds in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.[4]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Mix gently by pipetting up and down or by using a plate shaker.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol measures the activity of the NF-κB signaling pathway in response to treatment with bithiazole compounds. It utilizes a cell line stably or transiently transfected with a luciferase reporter construct driven by an NF-κB response element.

Materials:

-

Bithiazole compounds of interest

-

HEK293T or other suitable cell line

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent (e.g., Lipofectamine)

-

Complete cell culture medium

-

Opti-MEM or other serum-free medium

-

TNF-α (as a positive control for NF-κB activation)

-

Dual-Luciferase® Reporter Assay System

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Transfection:

-

Seed the cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 24 hours post-transfection.

-

-

Compound Treatment:

-

Prepare dilutions of the bithiazole compounds in complete medium.

-

Remove the transfection medium and add 100 µL of the compound dilutions to the respective wells.

-

Include wells for a vehicle control, a positive control (TNF-α), and a no-treatment control.

-

Pre-incubate with the compounds for 1-2 hours.

-

-

Pathway Activation:

-

To the appropriate wells, add TNF-α to a final concentration of 10 ng/mL to induce NF-κB activation.

-

Incubate the plate for 6-24 hours at 37°C.

-

-

Cell Lysis:

-

Remove the medium from the wells and wash gently with PBS.

-

Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Activity Measurement:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.

-

Calculate the fold change in NF-κB activity for each treatment group relative to the vehicle control.

-

Plot the fold change against the compound concentration to determine the effect of the bithiazole compounds on NF-κB signaling.

-

Mandatory Visualizations

Caption: Workflow for the MTT-based cytotoxicity assay.

Caption: Bithiazole inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vitro Testing of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide and Related MALT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein that functions as a scaffold and a cysteine protease (paracaspase). It plays a pivotal role in the activation of NF-κB signaling downstream of antigen receptors, making it a compelling therapeutic target for B-cell lymphomas and certain autoimmune diseases. The compound (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide belongs to a class of molecules designed to inhibit MALT1 activity.

These application notes provide a comprehensive overview of the in vitro testing protocols for evaluating the efficacy and mechanism of action of MALT1 inhibitors, using the well-characterized inhibitor MI-2 as a representative example.

Data Presentation

The following table summarizes the quantitative data for the representative MALT1 inhibitor MI-2.

| Assay Type | Cell Line/Enzyme | Parameter | Value | Reference |

| Biochemical Assay | Recombinant LZ-MALT1 | IC50 | ~5 µM | [1] |

| Cell Growth Inhibition | HBL-1 (ABC-DLBCL) | GI25 | High-nanomolar range | [1] |

| MALT1 Substrate Cleavage | HBL-1 (ABC-DLBCL) | Inhibition | Yes, at 5 µM | [1] |

| NF-κB Reporter Assay | Reporter Cell Line | Inhibition | Yes | [1] |

Signaling Pathway

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for transducing signals from the B-cell receptor (BCR) to the NF-κB pathway.[2] Upon BCR stimulation, a signaling cascade leads to the activation of Protein Kinase C (PKC), which in turn phosphorylates CARD11. This phosphorylation event triggers the formation of the CBM complex, leading to the recruitment and activation of TRAF6, an E3 ubiquitin ligase. TRAF6 then activates the IKK complex, which ultimately leads to the activation of the canonical NF-κB signaling pathway.[2] MALT1's protease activity is also activated within this complex, leading to the cleavage of substrates like A20 and BCL10, which further modulates NF-κB signaling.[3]

Caption: MALT1 Signaling Pathway in B-Cells.

Experimental Protocols

Biochemical Assay for MALT1 Protease Activity

This assay evaluates the direct inhibitory effect of the compound on the enzymatic activity of recombinant MALT1.

Workflow Diagram:

References

Application Notes and Protocols for High-Throughput Screening of (S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide (ABX-1431) and Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-N1-(2-(tert-butyl)-4'-methyl-[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2-dicarboxamide, also known as ABX-1431, is a potent, selective, and orally available covalent inhibitor of monoacylglycerol lipase (MGLL).[1][2][3][4] MGLL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][5] Inhibition of MGLL by ABX-1431 leads to an increase in 2-AG levels in the brain, which in turn modulates cannabinoid receptors CB1 and CB2. This modulation reduces neuroinflammation and has shown therapeutic potential in various neurological disorders, including Tourette syndrome, multiple sclerosis, and neuropathic pain.[1][6][7] ABX-1431 was developed through a lead optimization strategy that heavily utilized activity-based protein profiling (ABPP) to assess potency and selectivity.[1][3]

These application notes provide a framework for utilizing ABX-1431 as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel MGLL inhibitors. The protocols described are based on established methodologies for screening MGLL inhibitors, including fluorogenic substrate assays for primary screening and activity-based protein profiling for hit validation and selectivity profiling.

Data Presentation

Table 1: In Vitro Potency and Selectivity of ABX-1431

| Target Enzyme | Species | IC50 (nM) | Selectivity vs. Other Serine Hydrolases |

| MGLL | Human | 14 | >100-fold vs. ABHD6 |

| MGLL | Mouse | 27 | >200-fold vs. PLA2G7 |

| MGLL (in human PC3 cells) | Human | 2.2 | Minor cross-reactivity with some carboxylesterases |

Data compiled from multiple sources.[1][8]

Table 2: In Vivo Efficacy of ABX-1431

| Species | Administration Route | ED50 (mg/kg) for Brain MGLL Inhibition | Pharmacodynamic Effect |

| Mouse | Oral (po) | 0.5 - 1.4 | Dose-dependent increase in brain 2-AG levels |

| Rat | Oral (po) | Not explicitly stated, but 3 mg/kg showed significant effect | Potent antinociceptive effects in formalin paw test |

Data compiled from multiple sources.[1][2][3][8]

Signaling Pathway

The primary mechanism of action of ABX-1431 is the inhibition of MGLL, which leads to an accumulation of its substrate, the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is an endogenous ligand for the cannabinoid receptors CB1 and CB2, which are widely expressed in the central nervous system and immune cells. The inhibition of MGLL also reduces the production of arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins.

Caption: Mechanism of action of ABX-1431.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using a Fluorogenic Substrate Assay

This protocol describes a biochemical assay suitable for screening large compound libraries to identify potential MGLL inhibitors.

Workflow Diagram:

Caption: High-throughput screening workflow for MGLL inhibitors.

Materials:

-

Recombinant human MGLL

-

Fluorogenic MGLL substrate (e.g., a 2-AG analog that releases a fluorophore upon hydrolysis)

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% (v/v) Tween-20)

-

ABX-1431 (positive control)

-

DMSO (negative control)

-

384-well black, flat-bottom assay plates

-

Acoustic dispenser or liquid handler

-

Plate reader with fluorescence detection capabilities

Methodology:

-

Compound Plating: Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of test compounds and controls from source plates to the 384-well assay plates. ABX-1431 should be used as a positive control (e.g., at a final concentration of 1 µM), and DMSO as a negative control.

-

Enzyme Addition: Add recombinant human MGLL diluted in assay buffer to each well to a final concentration that yields a robust signal-to-background ratio.

-

Pre-incubation: Gently mix the plates and pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. The final substrate concentration should be at or near its Km for MGLL.

-

Kinetic Measurement: Immediately place the plates in a plate reader and measure the fluorescence intensity kinetically over 30 minutes at room temperature.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic read) for each well.

-

Determine the percent inhibition for each test compound relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Calculate the Z'-factor for the assay to assess its robustness. A Z'-factor > 0.5 is generally considered excellent for HTS.

-

Select hits for further validation based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Protocol 2: Hit Validation and Selectivity Profiling using Activity-Based Protein Profiling (ABPP)

This protocol is designed to confirm the on-target activity of hits from the primary screen and to assess their selectivity against other serine hydrolases in a complex biological matrix.

Workflow Diagram:

Caption: Activity-based protein profiling workflow for hit validation.

Materials:

-

Mouse brain or human cell line proteome

-

Validated hits from the primary screen

-

ABX-1431 (positive control)

-

DMSO (negative control)

-

Broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophore-tagged fluorophosphonate probe like FP-Rhodamine)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Methodology:

-

Proteome Preparation: Prepare a cytosolic fraction from a mouse brain or a relevant human cell line.

-

Compound Incubation: In microcentrifuge tubes, pre-incubate aliquots of the proteome with serial dilutions of the hit compounds or controls (ABX-1431, DMSO) for 30 minutes at 37°C.

-

Probe Labeling: Add the activity-based probe to each tube to a final concentration of, for example, 1 µM. Incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that were not inhibited by the test compound.

-

Sample Preparation for Gel Electrophoresis: Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

-

SDS-PAGE: Separate the proteins by SDS-PAGE.

-

In-gel Fluorescence Scanning: Visualize the labeled enzymes by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the probe's fluorophore.

-

Data Analysis:

-

The intensity of the fluorescent band corresponding to MGLL will decrease with increasing concentrations of an active inhibitor.

-

Quantify the band intensities to generate concentration-response curves and calculate the IC50 value for each validated hit against MGLL.

-

Assess the selectivity of the hits by observing the inhibition of other fluorescently labeled bands, which represent other serine hydrolases in the proteome. A selective inhibitor will primarily reduce the intensity of the MGLL band.

-

Conclusion